molecular formula C27H27N3O5 B613412 Fmoc-L-Lys(Nic)-OH CAS No. 252049-11-9

Fmoc-L-Lys(Nic)-OH

Cat. No. B613412
M. Wt: 473,52 g/mole
InChI Key: CRRQIRUSEYKWPF-DEOSSOPVSA-N
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Description

“Fmoc-L-Lys(Nic)-OH” is a derivative of the amino acid Lysine. It is a white to off-white powder with a molecular formula of C21H24N2O4 and a molecular weight of 368.4412. The “Fmoc” in the name stands for fluorenylmethyloxycarbonyl, a protecting group often used to shield the amino group of amino acids during synthesis3.



Synthesis Analysis

The synthesis of Fmoc-L-Lys(Nic)-OH involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields4. Several reaction pathways have been described in the literature, and improvements and alternative routes have been suggested for the synthesis of these compounds in high purity2.



Molecular Structure Analysis

The molecular structure of Fmoc-L-Lys(Nic)-OH is characterized by the presence of the Fmoc protecting group and the Lysine amino acid residue. The structure is further characterized by its optical rotation: [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH)1.



Chemical Reactions Analysis

Fmoc-L-Lys(Nic)-OH is involved in various chemical reactions, particularly in peptide synthesis. The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings4. The Fmoc group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization5.



Physical And Chemical Properties Analysis

Fmoc-L-Lys(Nic)-OH is a white to off-white powder with a molecular weight of 368.44. It has a purity limit of ≥ 99% (HPLC, TLC). It should be stored at temperatures between 0 - 8 °C1. The compound is also characterized by its optical rotation: [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH)1.


Scientific Research Applications

Field

This application falls under the field of Biomedical Sciences .

Application Summary

Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Methods of Application

The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Protease Activity Assays

Field

This application falls under the field of Biochemistry .

Application Summary

Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .

Methods of Application

The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Results or Outcomes

The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

Bioprinting Applications

Field

This application falls under the field of Biomedical Engineering .

Application Summary

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Methods of Application

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates

Field

This application falls under the field of Biochemistry .

Application Summary

Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .

Methods of Application

The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Results or Outcomes

The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

Tissue Engineering

Field

This application falls under the field of Biomedical Engineering .

Application Summary

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for tissue engineering applications .

Methods of Application

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Protease Activity Assays

Field

This application falls under the field of Biochemistry .

Application Summary

Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .

Methods of Application

The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Results or Outcomes

The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

Safety And Hazards

The safety data sheet for Fmoc-L-Lys(Nic)-OH indicates that it does not meet the criteria for classification according to GHS. It is advised against use for products which come into contact with foodstuffs and for private purposes (household). In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be liberated6.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQIRUSEYKWPF-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151217
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(nicotinoyl)-OH

CAS RN

252049-11-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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